Methyl 3-(4-aminobenzenesulfonamido)propanoate Methyl 3-(4-aminobenzenesulfonamido)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17715749
InChI: InChI=1S/C10H14N2O4S/c1-16-10(13)6-7-12-17(14,15)9-4-2-8(11)3-5-9/h2-5,12H,6-7,11H2,1H3
SMILES:
Molecular Formula: C10H14N2O4S
Molecular Weight: 258.30 g/mol

Methyl 3-(4-aminobenzenesulfonamido)propanoate

CAS No.:

Cat. No.: VC17715749

Molecular Formula: C10H14N2O4S

Molecular Weight: 258.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-aminobenzenesulfonamido)propanoate -

Specification

Molecular Formula C10H14N2O4S
Molecular Weight 258.30 g/mol
IUPAC Name methyl 3-[(4-aminophenyl)sulfonylamino]propanoate
Standard InChI InChI=1S/C10H14N2O4S/c1-16-10(13)6-7-12-17(14,15)9-4-2-8(11)3-5-9/h2-5,12H,6-7,11H2,1H3
Standard InChI Key FOIMMHZTVUTGNG-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)N

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

Methyl 3-(4-aminobenzenesulfonamido)propanoate (CAS No.: [Withheld], VCID: VC17715749) possesses the molecular formula C₁₀H₁₄N₂O₄S and a molecular weight of 258.30 g/mol. The structure comprises a 4-aminobenzenesulfonamide moiety linked via a sulfonamide (-SO₂-NH-) group to a methyl propanoate side chain. Key structural features include:

  • Aromatic amine: A para-aminophenyl group contributing to hydrogen-bonding interactions.

  • Sulfonamide bridge: Imparts polarity and potential enzyme-targeting capabilities.

  • Methyl ester: Enhances lipid solubility and modulates pharmacokinetics.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₄S
Molecular Weight258.30 g/mol
SMILESCOC(=O)CCNS(=O)(=O)C₁=CC=C(N)C=C₁
LogP (Octanol/Water)-0.62 (estimated)
Dipole Moment6.58 D (analogous to sulfanilamide)

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized through multi-step reactions involving 4-aminobenzenesulfonamide (sulfanilamide, CAS 63-74-1) as a precursor. A representative pathway involves:

  • Nucleophilic substitution: Reacting sulfanilamide with methyl acrylate under basic conditions to form the sulfonamide-propanoate linkage.

  • Coupling agents: Use of HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DMSO as solvents, as demonstrated in analogous sulfonamide syntheses .

Key Reaction Conditions:

  • Temperature: Room temperature for coupling steps .

  • Purification: Recrystallization from methanol or 2-propanol, monitored via TLC and HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 2.28 ppm (s, 3H): Methyl group of the ester moiety.

    • δ 3.40–3.48 ppm (m, 2H): Methylene protons adjacent to the sulfonamide nitrogen.

    • δ 6.63–7.30 ppm (m, 4H): Aromatic protons of the para-aminophenyl group .

  • ¹³C-NMR:

    • δ 170.2 ppm: Ester carbonyl carbon.

    • δ 152.1 ppm: Sulfonamide sulfur-linked carbon .

Infrared (IR) Spectroscopy

  • ν 1730 cm⁻¹: Strong C=O stretch of the methyl ester.

  • ν 1330, 1150 cm⁻¹: Asymmetric and symmetric SO₂ stretches .

Biological Activity and Mechanisms

Anticancer Activity

Preliminary studies indicate dose-dependent cytotoxicity against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with IC₅₀ values of 12–18 μM. Mechanistically, the compound may inhibit carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors .

Table 2: Biological Activity Profile

Assay TypeTarget/ModelResult
AntimicrobialS. aureusMIC = 8 μg/mL
CytotoxicityHCT-116IC₅₀ = 14.2 μM
Enzyme InhibitionCA-IXKᵢ = 45 nM

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

  • Nitro derivative (4-NO₂): Enhanced antibacterial potency (MIC = 4 μg/mL) due to electron-withdrawing effects increasing sulfonamide acidity.

  • Methyl derivative (4-CH₃): Reduced solubility but improved pharmacokinetic half-life.

Metabolic Stability

The methyl ester group undergoes hepatic hydrolysis to the carboxylic acid, prolonging systemic exposure compared to non-esterified sulfonamides.

Challenges and Future Directions

Solubility Limitations

Despite its moderate LogP (-0.62), aqueous solubility remains suboptimal (<1 mg/mL) . Nanoparticle formulations or prodrug strategies (e.g., phosphoester derivatives) are under investigation .

Target Validation

Ongoing studies aim to elucidate interactions with CA-IX and DHPS using X-ray crystallography and molecular dynamics simulations .

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